molecular formula C12H13NO3 B2481688 (7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone CAS No. 905810-60-8

(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(cyclopropyl)methanone

Cat. No. B2481688
CAS RN: 905810-60-8
M. Wt: 219.24
InChI Key: OKEZPBLSYFRLPW-UHFFFAOYSA-N
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Description

The compound is a derivative of 7-amino-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid . This parent compound has a molecular weight of 195.17 and a melting point of 191-192°C . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, similar compounds have been synthesized through various methods. For instance, new antibacterial compounds that combine sulfonamide and benzodioxane fragments in their framework have been fabricated . The structures of these sulfonamide derivatives were determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques .

Future Directions

While specific future directions for the requested compound were not found, research into similar compounds continues. For example, new sulfonamides and their N-substituted derivatives are being synthesized as possible agents for treating Alzheimer’s disease .

properties

IUPAC Name

(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c13-9-6-11-10(15-3-4-16-11)5-8(9)12(14)7-1-2-7/h5-7H,1-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZPBLSYFRLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC3=C(C=C2N)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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